7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

Catalog No.
S3435335
CAS No.
615568-96-2
M.F
C8H5FN2O
M. Wt
164.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

CAS Number

615568-96-2

Product Name

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

IUPAC Name

4-fluoro-1H-benzimidazole-2-carbaldehyde

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-4H,(H,10,11)

InChI Key

GGTMKHDQBKQAEP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C=O

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C=O

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is an organic compound characterized by the molecular formula C8H5FN2O. It is a derivative of benzimidazole, which is a heterocyclic aromatic compound. The unique structure features a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the benzimidazole ring. This configuration imparts distinct chemical properties that make it valuable in various scientific research applications, particularly in medicinal chemistry and biochemistry .

Synthesis and Characterization:

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic aromatic compound, readily obtainable through various synthetic routes documented in scientific literature. One common method involves the reaction of 2-aminobenzaldehyde with 1,1-dichloro-2,2-difluoro-ethane, followed by subsequent hydrolysis. [] The synthesized compound can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde may hold potential for various scientific applications, including:

  • Medchem Building Block: Its unique chemical structure featuring a fluorinated imidazole ring and an aldehyde group makes it a valuable building block for the synthesis of novel bioactive molecules with diverse therapeuticapplications.
  • Material Science: The compound's aromatic and heterocyclic nature, along with the presence of a reactive aldehyde group, paves the way for its exploration in the development of functional materials with specific properties, such as polymers or luminescent materials.
  • Organic Synthesis: The aldehyde functionality allows for further chemical transformations, enabling its utilization as a starting material for the synthesis of more complex organic molecules with specific functionalities relevant to various research fields.

Current Research and Future Directions:

While the specific applications of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde are still under active investigation, ongoing research is exploring its potential in various directions. This includes:

  • Development of novel drug candidates: Researchers are actively investigating the compound's potential as a lead molecule for the development of new drugs targeting various diseases. []
  • Exploration of functional materials: Studies are underway to understand the compound's behavior in different material systems and its potential applications in areas like organic electronics or sensor development.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield an alcohol.
  • Substitution: The fluorine atom may engage in nucleophilic substitution reactions, influencing the compound's reactivity and interaction with other molecules .

Research indicates that 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde exhibits potential biological activities, particularly as a probe in biochemical assays and as an enzyme inhibitor. Its structural features suggest possible therapeutic applications, including anticancer, antiviral, and antibacterial properties. The presence of the fluorine atom may enhance its binding affinity to biological targets, making it a subject of interest in drug discovery .

The synthesis of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde typically involves several steps:

  • Starting Material: The process begins with the preparation of 7-fluoro-1H-benzo[d]imidazole.
  • Reagents: Specific reagents are used to introduce the aldehyde group at the 2nd position.
  • Optimization: Reaction conditions such as temperature and solvent choice are optimized to achieve high yield and purity.
  • Purification: Advanced purification techniques may be employed to isolate the final product .

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, especially in pharmaceuticals and agrochemicals.
  • Biology: Utilized in enzyme inhibition studies and biochemical assays.
  • Medicine: Investigated for its potential therapeutic roles, particularly in developing drugs with various biological activities.
  • Industry: Employed in creating advanced materials and as a precursor for dyes and pigments .

Studies on the interactions of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde with biological targets have shown promising results. Its ability to act as an enzyme inhibitor suggests that it can modulate biological pathways effectively. Further research is needed to elucidate its mechanisms of action and potential side effects when used in therapeutic contexts .

Several compounds share structural similarities with 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde, each exhibiting unique properties:

Compound NameKey Features
7-Fluoro-1H-benzo[d]imidazoleLacks the aldehyde group; less reactive
1H-benzo[d]imidazole-2-carbaldehydeLacks the fluorine atom; may affect binding affinity
7-Chloro-1H-benzo[d]imidazole-2-carbaldehydeContains chlorine instead of fluorine; alters chemical properties
5-Fluoro-2-methyl-1H-benzo[d]imidazoleSimilar structure but different functional groups
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanolVariation in functional groups; affects reactivity
2-Chloro-6-fluoro-1H-benzo[d]imidazoleContains chlorine; influences biological activity

Uniqueness

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde stands out due to its combination of a fluorine atom and an aldehyde group, which confers unique chemical reactivity and potential biological activity not found in its analogs .

XLogP3

1.4

Dates

Modify: 2023-08-19

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